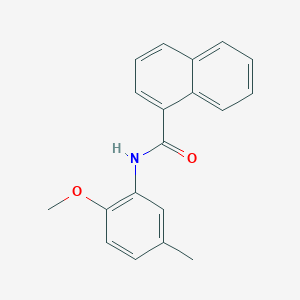![molecular formula C25H24N8O4 B15075262 N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a nitrophenyl group, a furaldehyde moiety, a benzylamino group, a morpholinyl ring, and a triazinyl hydrazone linkage. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 5-(4-nitrophenyl)-2-furaldehyde through the nitration of 2-furaldehyde followed by the introduction of the nitrophenyl group. Subsequently, the compound undergoes a condensation reaction with [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the final hydrazone product. The reaction conditions generally involve the use of solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The furaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furaldehyde derivatives.
Applications De Recherche Scientifique
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the nitrophenyl and furaldehyde groups can participate in redox reactions, contributing to its biological activity. The morpholinyl ring enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenyl anthranilate: Similar in structure due to the presence of the nitrophenyl group.
4-fluorobenzoic acid [5-nitro-2-furanyl]methylene-hydrazide: Shares the furaldehyde and hydrazone linkage.
Uniqueness
5-(4-nitrophenyl)-2-furaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the triazinyl hydrazone linkage, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C25H24N8O4 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H24N8O4/c34-33(35)20-8-6-19(7-9-20)22-11-10-21(37-22)17-27-31-24-28-23(26-16-18-4-2-1-3-5-18)29-25(30-24)32-12-14-36-15-13-32/h1-11,17H,12-16H2,(H2,26,28,29,30,31)/b27-17+ |
Clé InChI |
BLVWNWPRWFIJHT-WPWMEQJKSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


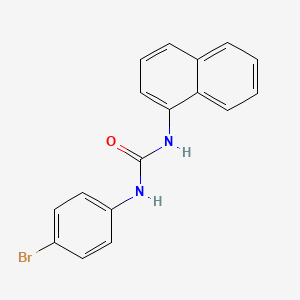
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
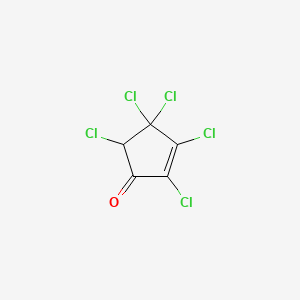
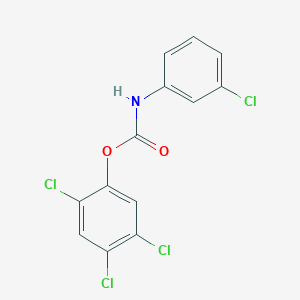
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
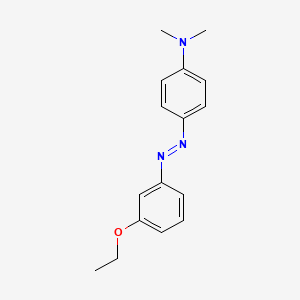


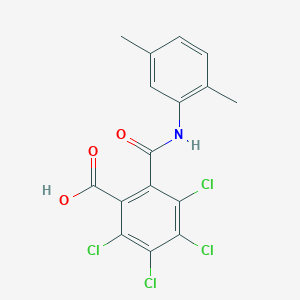
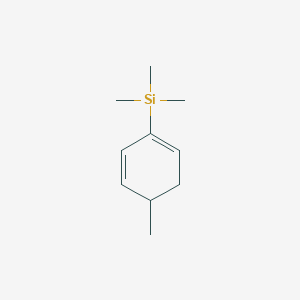
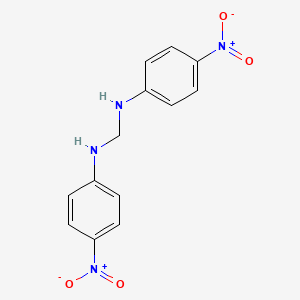
![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
